molecular formula C24H28O8 B019342 5-Acetoxymatairesinol dimethyl ether CAS No. 74892-45-8

5-Acetoxymatairesinol dimethyl ether

Cat. No. B019342
CAS RN: 74892-45-8
M. Wt: 444.5 g/mol
InChI Key: CJBJCEARMFPRTA-STSQHVNTSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “5-Acetoxymatairesinol dimethyl ether” involves various chemical reactions that allow for the formation of complex molecular structures from simpler precursors. For example, the synthesis of lignan compounds such as (+)-lyoniresinol dimethyl ether showcases the complexity of achieving such molecular architectures. The process typically involves asymmetric photocyclization, where an achiral dibenzylidenesuccinate is transformed into a chiral aryldihydronaphthalene, utilizing chiral auxiliaries to direct the reaction outcome (Assoumatine et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds akin to “5-Acetoxymatairesinol dimethyl ether” is characterized by their complex ring systems, often containing multiple stereocenters and functional groups. These structural features are pivotal in determining the compound's chemical reactivity and interaction with biological targets. Structural analyses typically involve spectroscopic methods such as NMR and X-ray crystallography to elucidate the configuration and conformation of the molecule.

Chemical Reactions and Properties

Chemical reactions involving compounds like “5-Acetoxymatairesinol dimethyl ether” are diverse, including etherifications, acetalizations, and cyclizations. For instance, the synthesis of precursors for biodegradable surfactants from 5-hydroxymethylfurfural (HMF) involves selective acetalization and etherification, showcasing the versatility of these compounds in chemical synthesis (Arias et al., 2013).

Scientific Research Applications

  • Studying Configurations of Tetralols : It has been utilized in studying the configurations of tetralols and their reactions with other one-electron oxidants (Wallis, 1973).

  • Synthesis of Biodegradable Surfactants : This compound plays a role in the synthesis of biodegradable surfactants from 5-hydroxymethylfurfural, showcasing its application in environmentally friendly technologies (Arias et al., 2013).

  • Synthesis of Di- and Tri-methylfuroisoflavones : It is used in the synthesis of di- and tri-methylfuroisoflavones, contributing to the field of organic chemistry (Kawase et al., 1968).

  • Hydroxyl-Protecting Applications : The compound finds applications in a wide variety of hydroxyl-protecting applications, including the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).

  • Catalysis in Chemical Reactions : It is noted for its effectiveness in catalyzing the reaction of dimethyl and diethyl ethers to yield various olefins and aromatics (Kecskeméti et al., 2008).

  • Neurological and Antioxidant Effects : Baicalein 5,6-dimethyl ether, a derivative, reduces anxiety and memory impairment in zebrafish by regulating cholinergic function and reducing brain oxidative stress (Brinza et al., 2021).

  • Enhancing Chemical Processes : Dimethyl ether conversion over 97% using aluminum-rich ZSM-5 modified with Ca and La species achieved high selectivity to light olefins, especially propylene (Bakare et al., 2018).

Safety and Hazards

In case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and consult a doctor . If it comes into contact with skin, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes, and consult a doctor . If ingested, do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water, and consult a doctor . If inhaled, remove from exposure and move to fresh air immediately, and consult a doctor .

properties

IUPAC Name

[(R)-(3,4-dimethoxyphenyl)-[(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O8/c1-14(25)32-23(16-7-9-20(28-3)22(12-16)30-5)18-13-31-24(26)17(18)10-15-6-8-19(27-2)21(11-15)29-4/h6-9,11-12,17-18,23H,10,13H2,1-5H3/t17-,18+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBJCEARMFPRTA-STSQHVNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1COC(=O)C1CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]([C@H]1COC(=O)[C@@H]1CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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